(2R)-2-Hydroxy-2-(thiophen-3-yl)acetic acid
Overview
Description
®-alpha-Hydroxythiophene-3-acetic acid is an organic compound characterized by the presence of a thiophene ring substituted with a hydroxy group and an acetic acid moiety
Scientific Research Applications
®-alpha-Hydroxythiophene-3-acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Explored for its therapeutic potential, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-alpha-Hydroxythiophene-3-acetic acid typically involves the following steps:
Thiophene Ring Formation: The thiophene ring can be synthesized through the cyclization of 1,4-diketones with sulfur sources under acidic conditions.
Hydroxylation: Introduction of the hydroxy group can be achieved via hydroxylation reactions using oxidizing agents such as hydrogen peroxide or osmium tetroxide.
Acetic Acid Substitution: The acetic acid moiety is introduced through carboxylation reactions, often using Grignard reagents or other carboxylating agents.
Industrial Production Methods: Industrial production of ®-alpha-Hydroxythiophene-3-acetic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Types of Reactions:
Oxidation: ®-alpha-Hydroxythiophene-3-acetic acid can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxy group to a hydrogen atom, forming thiophene-3-acetic acid.
Substitution: The compound can participate in substitution reactions, where the hydroxy group is replaced by other functional groups such as halides or amines.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, osmium tetroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, amines.
Major Products:
Oxidation Products: Thiophene-3-acetic acid derivatives.
Reduction Products: Thiophene-3-acetic acid.
Substitution Products: Various substituted thiophene-3-acetic acid derivatives.
Comparison with Similar Compounds
Thiophene-3-acetic acid: Lacks the hydroxy group, resulting in different chemical reactivity and biological activity.
®-alpha-Hydroxyphenylacetic acid: Contains a phenyl ring instead of a thiophene ring, leading to distinct properties and applications.
Uniqueness: ®-alpha-Hydroxythiophene-3-acetic acid is unique due to the presence of both a hydroxy group and a thiophene ring, which confer specific chemical reactivity and potential biological activities not observed in similar compounds.
Properties
IUPAC Name |
(2R)-2-hydroxy-2-thiophen-3-ylacetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O3S/c7-5(6(8)9)4-1-2-10-3-4/h1-3,5,7H,(H,8,9)/t5-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYSIWCFUWJWRHD-RXMQYKEDSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C(C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC=C1[C@H](C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63075-39-8 | |
Record name | 3-Thiopheneglycolic acid, (R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063075398 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-THIOPHENEGLYCOLIC ACID, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5VYS3A8TBF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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